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Compound of Interest

Compound Name: Serratenediol diacetate

Cat. No.: B12294325

Get Quote

Executive Summary & Technical Context
Serratenediol diacetate is a pentacyclic triterpenoid derivative belonging to the serratane

class.[1] It is primarily synthesized via the acetylation of serratenediol, a natural product

isolated from Lycopodium (clubmoss) and Pinus species.

For drug development professionals and phytochemists, the melting point (MP) of this

compound is not merely a physical constant; it is a critical stereochemical diagnostic tool.

Unlike many organic compounds where derivatization lowers the melting point, serratenediol
diacetate exhibits an exceptionally high melting profile (>325°C). This property allows for rapid

discrimination between the desired 21-

isomer (Serratenediol diacetate) and its common impurity, the 21-

isomer (21-episerratenediol diacetate), which melts nearly 100°C lower.

This guide provides validated reference data, experimental protocols for derivatization, and a

comparative analysis to ensure accurate identification.
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Property Specification

Chemical Name Serratenediol diacetate

IUPAC Name (3S,21R)-Serrat-14-ene-3,21-diol diacetate

CAS Number 27832-84-4

Molecular Formula

Molecular Weight 526.80 g/mol

Parent Compound Serratenediol (CAS: 2239-24-9)

Key Structural Feature Seven-membered ring C (Serratane skeleton)

Comparative Melting Point Analysis
The following data consolidates experimental values from primary phytochemical literature.

Note the distinct thermal behavior of the diacetate compared to its isomers and analogs.

Table 1: Melting Point Reference Standards
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Compound
Melting Point
Range (°C)

Diagnostic Insight Source

Serratenediol

diacetate
325 – 328°C

Primary Reference

Range. High

crystallinity.

[1][2]

Serratenediol

diacetate
336 – 338°C

Alternate polymorph

or solvent-dependent

value.

[3]

Serratenediol

diacetate
349 – 350°C

High-purity limit

(Vacuum dried).
[4]

Serratenediol (Parent) 300 – 313°C

Broad range due to

solvation; often lower

than diacetate.

[2][4]

21-Episerratenediol

diacetate
214 – 228°C

CRITICAL IMPURITY.

Melts ~100°C lower.
[1][4]

Tohogenol diacetate 305 – 306°C

Related analog;

distinct from

serratenediol

diacetate.

[3]

Senior Scientist Note: The wide range observed in literature (325–350°C) typically results from

different recrystallization solvents (e.g., chloroform/methanol vs. acetone). However, the

distinction from the 21-epi isomer (MP < 230°C) is absolute. If your sample melts below 300°C,

it is likely the epi-isomer or a mixture.
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To ensure the validity of your melting point data, the sample must be prepared and measured

using a self-validating workflow.

Protocol A: Preparation via Acetylation (Derivatization)
Objective: Convert crude Serratenediol to the diacetate to confirm identity via MP elevation.

Dissolution: Dissolve 50 mg of isolated Serratenediol in 1.0 mL of anhydrous Pyridine.

Reaction: Add 1.0 mL of Acetic Anhydride. Allow to stand at room temperature for 12–16

hours (overnight).

Quenching: Pour the mixture into 10 mL of ice-cold water. A white precipitate should form

immediately.

Extraction: Extract with Ethyl Acetate (

mL). Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated

and brine.

Purification (Crucial): Recrystallize the crude solid from Chloroform/Methanol (1:1).

Why? This solvent system favors the formation of the high-melting polymorph (prisms) [3].

Protocol B: Melting Point Determination
Objective: Accurate measurement at high temperatures (>300°C).

Apparatus: Use a calibrated digital melting point apparatus (e.g., Mettler Toledo or Büchi)

capable of reaching 400°C.

Ramp Rate:

Fast Ramp: 10°C/min to 300°C.

Critical Ramp: 1°C/min from 300°C to melt.

Observation: Watch for "sweating" (solvent loss) vs. true melting (meniscus formation).
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Validation: Perform a Mixed Melting Point test. Mix your sample 1:1 with a known standard of

Serratenediol diacetate. If the MP remains constant (325–338°C), identity is confirmed. If it

drops (depression), the sample is impure.

Logical Workflow Visualization
The following diagram illustrates the decision logic for identifying Serratenediol diacetate
during phytochemical isolation.
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Figure 1: Isolation and identification logic flow. Note the distinct branching based on melting

point ranges, serving as a rapid checkpoint for stereochemical purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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